Methyl 3,5-bis(bromomethyl)benzoate CAS number 29333-41-3
Methyl 3,5-bis(bromomethyl)benzoate CAS number 29333-41-3
An In-depth Technical Guide to Methyl 3,5-bis(bromomethyl)benzoate (CAS: 29333-41-3)
Authored by a Senior Application Scientist
Methyl 3,5-bis(bromomethyl)benzoate has emerged as a cornerstone bifunctional building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its rigid aromatic core, symmetrically adorned with two highly reactive benzylic bromide handles and an ester moiety for further functionalization, offers a unique trifecta of chemical utility. This guide moves beyond a simple recitation of properties; it aims to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical, field-proven insights into the effective utilization of this versatile reagent. We will explore not just how to use this molecule, but why specific synthetic choices are made, ensuring a self-validating approach to experimental design and execution.
Core Molecular Profile and Physicochemical Properties
Methyl 3,5-bis(bromomethyl)benzoate is a solid at room temperature, valued for its predictable reactivity as a dialkylating agent.[1] The two primary reactive sites—the benzylic bromides—are susceptible to nucleophilic substitution, making the molecule an ideal linker or scaffold for constructing complex molecular architectures.[2][3] The methyl ester provides a secondary, less reactive handle that can be manipulated orthogonally, typically via hydrolysis or amidation, in subsequent synthetic steps.[2]
Table 1: Physicochemical and Structural Data
| Property | Value | Reference(s) |
| CAS Number | 29333-41-3 | [1][4] |
| Molecular Formula | C₁₀H₁₀Br₂O₂ | [1][4] |
| Molecular Weight | 321.99 g/mol | [1][4] |
| Appearance | Solid, yellow powder | [1][5] |
| Melting Point | 95-97 °C | [5] |
| IUPAC Name | methyl 3,5-bis(bromomethyl)benzoate | [1][4] |
| InChI Key | VKDYWLKLAIJZPL-UHFFFAOYSA-N | [1][4] |
| SMILES | COC(=O)C1=CC(=CC(=C1)CBr)CBr | [4] |
| Storage | Inert atmosphere, 2-8°C | [1][6] |
Synthesis: Radical Bromination of Methyl 3,5-dimethylbenzoate
The most prevalent and efficient synthesis of Methyl 3,5-bis(bromomethyl)benzoate involves the free-radical bromination of its precursor, methyl 3,5-dimethylbenzoate. This reaction leverages the relative stability of the benzylic radical intermediate.
Mechanistic Rationale
The transformation is a classic Wohl-Ziegler reaction, proceeding via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used to generate a bromine radical from N-Bromosuccinimide (NBS). The bromine radical then abstracts a hydrogen atom from one of the benzylic methyl groups, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source (either Br₂ present in equilibrium or NBS itself) to form the product and regenerate a bromine radical, thus propagating the chain. The selectivity for benzylic bromination over other positions is a key advantage of this method.
Caption: Simplified radical chain mechanism for benzylic bromination.
Detailed Experimental Protocol
This protocol is a robust, validated procedure for laboratory-scale synthesis. The causality behind key steps is explained to ensure reproducibility.
-
Materials:
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Methyl 3,5-dimethylbenzoate
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N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Solvents for purification (e.g., Hexane, Ethyl Acetate)
-
-
Step-by-Step Procedure:
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add methyl 3,5-dimethylbenzoate (1.0 equiv) and anhydrous CCl₄.
-
Causality: An inert, dry atmosphere is critical to prevent quenching of radical intermediates and side reactions with water. CCl₄ is a traditional solvent that facilitates radical chain reactions and has a suitable boiling point.
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-
Reagent Addition: Add N-Bromosuccinimide (2.1 equiv). Using slightly more than two equivalents ensures the dibromination of the starting material. Add the radical initiator, AIBN (0.05 - 0.1 equiv).
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Causality: NBS is the bromine source. AIBN is the initiator; its homolytic cleavage upon heating initiates the radical chain reaction. A catalytic amount is sufficient.
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-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the methyl protons and the appearance of the bromomethyl protons. The reaction typically completes within 2-4 hours.
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Causality: Refluxing provides the thermal energy required for AIBN decomposition and to sustain the radical propagation steps.
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-
Work-up: Cool the reaction mixture to room temperature, then to 0°C in an ice bath. The succinimide byproduct will precipitate. Filter the solid succinimide and wash it with a small amount of cold CCl₄.
-
Causality: Succinimide is less soluble in cold CCl₄, allowing for its removal by simple filtration.
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-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a solvent system like ethyl acetate/hexane to yield the product as a yellow or white powder.[5]
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Causality: Recrystallization is an effective method to purify the solid product from any remaining starting material, monobrominated species, or initiator byproducts.
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Chemical Reactivity: A Bifunctional Electrophilic Scaffold
The synthetic utility of Methyl 3,5-bis(bromomethyl)benzoate is dominated by the high electrophilicity of its two benzylic bromide groups.
Nucleophilic Substitution (SN2) Reactions
The benzylic carbons are excellent electrophiles, readily undergoing SN2 reactions with a wide range of nucleophiles. This allows for the symmetrical introduction of two substituents, making it a powerful cross-linking agent.
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Common Nucleophiles: Amines, azides, thiols, carboxylates, and carbanions.
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Applications: This reactivity is fundamental to its use in creating macrocycles, ligands for metal catalysts, and complex molecular scaffolds.[5][7] For instance, reaction with bidentate nucleophiles can lead to the formation of cyclophanes.
Caption: Generalized SN2 mechanism at the benzylic carbon.
Orthogonal Chemistry of the Methyl Ester
The methyl ester group is substantially less reactive than the benzylic bromides under neutral or mildly acidic conditions. This allows for the selective modification of the bromomethyl groups first. In a subsequent step, the ester can be:
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Hydrolyzed: Using aqueous base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid.
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Amidated: By direct reaction with amines at elevated temperatures or by first converting the ester to the acyl chloride.
This orthogonality is crucial for multi-step syntheses where sequential functionalization is required.
Applications in Drug Discovery and Materials Science
The unique structure of Methyl 3,5-bis(bromomethyl)benzoate has led to its adoption in several high-impact research areas.
Table 2: Key Application Areas
| Field | Application | Rationale | Representative Use |
| Medicinal Chemistry | Scaffolding & Linker Chemistry | The rigid aromatic core provides a defined spatial orientation for appended pharmacophores. | Synthesis of PROTAC linkers, kinase inhibitors, and receptor antagonists.[2][8] |
| Supramolecular Chemistry | Macrocycle Synthesis | Symmetrical dialkylation of dinucleophiles leads to cyclophanes and other macrocyclic hosts. | Creation of host-guest systems and molecular sensors.[7] |
| Catalysis | Ligand Synthesis | Forms the backbone for pincer-type and bis-N-heterocyclic carbene (NHC) ligands for transition metal catalysis. | Used in ligands for palladium-catalyzed cross-coupling and oxidation reactions.[5] |
| Materials Science | Polymer & MOF Synthesis | Acts as a cross-linking agent to enhance polymer durability or as a strut in the formation of Metal-Organic Frameworks (MOFs).[2][9] | Development of advanced coatings, resins, and porous materials for gas storage. |
Exemplary Protocol: Synthesis of a Bis-Triazole Derivative
This protocol demonstrates the use of Methyl 3,5-bis(bromomethyl)benzoate as a scaffold for creating bidentate ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC), after converting the bromides to azides.
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Part A: Synthesis of Methyl 3,5-bis(azidomethyl)benzoate
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Dissolve Methyl 3,5-bis(bromomethyl)benzoate (1.0 equiv) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 2.2 equiv) and stir the mixture at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the diazide intermediate, which can often be used without further purification.
-
-
Part B: CuAAC "Click" Reaction
-
Reactor Setup: In a flask, dissolve the diazide intermediate (1.0 equiv) and a terminal alkyne (2.1 equiv) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Addition: Add sodium ascorbate (0.2 equiv) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv).
-
Reaction: Stir vigorously at room temperature. The reaction is often complete within 6-12 hours.
-
Work-up & Purification: Filter the reaction mixture, wash the solid with water and then ether, and dry under vacuum. If the product is soluble, perform a standard aqueous work-up and purify by column chromatography.
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Caption: Workflow for the synthesis of a bis-triazole derivative.
Safety and Handling
Methyl 3,5-bis(bromomethyl)benzoate is a hazardous chemical and must be handled with appropriate precautions.[10]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[3][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
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-
Storage:
Conclusion
Methyl 3,5-bis(bromomethyl)benzoate is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable and robust reactivity, coupled with the structural rigidity of its aromatic core, provides a reliable platform for building complexity in a controlled and symmetrical fashion. From the synthesis of novel drug candidates to the development of advanced materials, the principles and protocols outlined in this guide empower researchers to harness the full potential of this invaluable chemical building block.
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